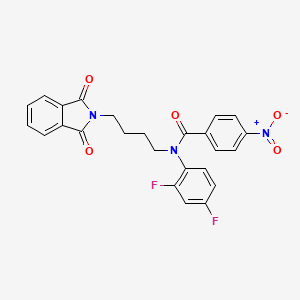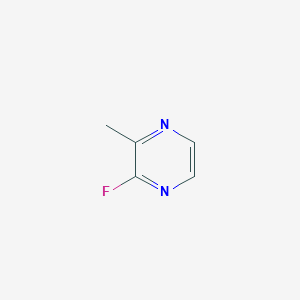
(2-Chlorophenyl)(cyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(cyclohexyl)methanamine is a useful research compound. Its molecular formula is C13H18ClN and its molecular weight is 223.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacology of Arylcycloalkylamines : (2-Chlorophenyl)(cyclohexyl)methanamine, as a member of arylcycloalkylamines, has been studied for its distinct neuropharmacologic properties. This class of compounds was first investigated as general anesthetic agents (Chen, 1969).
Photochemistry and Reactivity Studies : Research has examined the photochemistry of chlorophenol compounds in various solvents, providing insights into their reductive dehalogenation pathways. Such studies contribute to understanding the chemical behavior and potential applications of chlorophenyl compounds (Protti, Fagnoni, Mella, & Albini, 2004).
Crystal Structure Analysis : Investigations into the crystal structure of ketamine hydrochloride, a compound related to this compound, have been conducted. This provides detailed understanding of molecular conformations and interactions, which are crucial for drug design and development (Hakey, Ouellette, Zubieta, & Korter, 2008).
Degradation of Hazardous Compounds : Research on alumina-supported oxime for degrading sarin and diethylchlorophosphate indicates the potential use of cyclohexyl compounds in creating reactive systems for neutralizing hazardous substances (Verma, Srivastava, Singh, Shah, Shrivastava, & Shinde, 2013).
Biocatalytic Synthesis in Microreaction Systems : Studies have been conducted on the biocatalytic synthesis of chlorophenyl compounds using Escherichia coli in a liquid-liquid biphasic microreaction system. This research highlights the potential for efficient and green chemical synthesis methods (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021).
Chemical Synthesis and Characterization : The synthesis and structural characterization of various chlorophenyl-containing compounds have been a focus of research, aiding in the development of new chemical entities with potential applications in various fields, including pharmaceuticals (Özer, Arslan, VanDerveer, & Külcü, 2009).
Mécanisme D'action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Propriétés
IUPAC Name |
(2-chlorophenyl)-cyclohexylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRNUXHNMGIFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
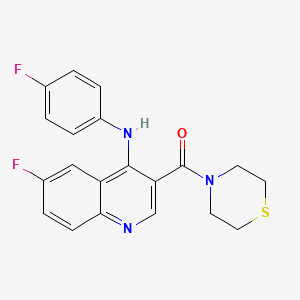
![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2504372.png)
![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)
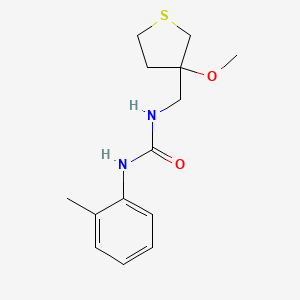
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2504378.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504380.png)

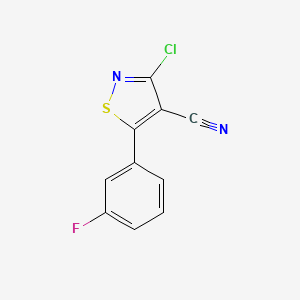
![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)
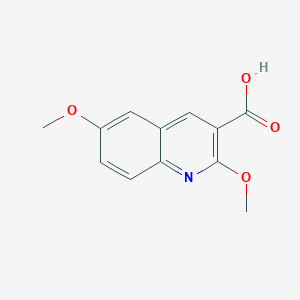
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)
